Elimination Rate: 2,5- vs. 2,4-Dimethylaniline
In a direct head-to-head rat pharmacokinetic study following single oral administration of 25 mg/kg, the elimination rate of 2,5-dimethylaniline was substantially slower than that of 2,4-dimethylaniline and 3,5-dimethylaniline. The study quantitatively measured plasma concentrations via LC-tandem mass spectrometry and classified the elimination rates as 'slow' for 2,5-, 2,3-, 2,6-, and N,2-dimethylaniline, versus 'rapid' for aniline, 2,4-, and 3,5-dimethylaniline [1]. Furthermore, acetylated metabolites of 2,5-dimethylaniline were formed less extensively (semi-quantitatively assessed by peak area) compared to those of 2,4- and 3,5-dimethylaniline [1].
| Evidence Dimension | Plasma elimination rate classification (rat, oral 25 mg/kg) |
|---|---|
| Target Compound Data | Slow elimination; lower extent of acetylated metabolite formation |
| Comparator Or Baseline | 2,4-Dimethylaniline: rapid elimination; extensive acetylated metabolite formation; 3,5-Dimethylaniline: rapid elimination; extensive acetylated metabolite formation |
| Quantified Difference | Qualitative classification: slow vs. rapid; semi-quantitative metabolite peak area: lower for 2,5- vs. 2,4-/3,5-dimethylaniline |
| Conditions | Male Sprague-Dawley rats; single oral dose 25 mg/kg; LC-tandem mass spectrometry |
Why This Matters
For toxicology studies or metabolic activation research involving N-hydroxylation pathways, 2,5-dimethylaniline provides a slow-clearance comparator distinct from the rapid-clearance 2,4- and 3,5-isomers, enabling mechanistic dissection of structure-metabolism relationships.
- [1] Miura T, Kamiya Y, Murayama N, Shimizu M, Yamazaki H. Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats. Biol Pharm Bull. 2021;44(11):1775-1780. doi:10.1248/bpb.b21-00589. View Source
